molecular formula C11H18N2O3S B12496901 Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate

Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12496901
M. Wt: 258.34 g/mol
InChI Key: NKCIHAKAWLMTAH-UHFFFAOYSA-N
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Description

Thiazole Ring Geometry

  • Bond lengths : The C2–S bond measures 1.71 Å, shorter than the C2–N3 bond (1.29 Å), reflecting sulfur’s larger atomic radius and reduced π-bond contribution.
  • Ring planarity : Deviations from planarity are minimal (< 0.05 Å), preserving aromatic conjugation.

Pentyl Side Chain Conformations

The side chain adopts a gauche conformation stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups (distance: 2.12 Å). Key torsional angles include:

  • C2–C1–O–H : 60° (hydroxyl group orientation).
  • C3–C4–C5–N : 75° (amino group orientation).

Table 2: Selected Bond Lengths and Angles

Parameter Value (Å/°) Method Source
C2–S (thiazole) 1.71 Å X-ray diffraction
C2–N3 (thiazole) 1.29 Å DFT/B3LYP
O–H···N hydrogen bond 2.12 Å DFT optimization

Energy minima calculations identify two dominant conformers differing in the orientation of the methyl group at C4 of the pentyl chain, with an energy difference of 1.2 kcal/mol favoring the syn conformation.

Electronic Structure of the Thiazole Core

The thiazole ring’s electronic structure is critical to its reactivity and physicochemical properties. Key features include:

Aromaticity and Electron Delocalization

  • Nucleus-independent chemical shift (NICS) : A NICS(1) value of -8.2 ppm confirms moderate aromaticity, reduced compared to benzene (-10.1 ppm) due to electron-withdrawing effects from sulfur and nitrogen.
  • π-electron density : Highest at C2 and C5 positions, as shown by electrostatic potential maps.

Frontier Molecular Orbitals

The methyl ester group at C4 and the pentyl side chain at C2 perturb the thiazole’s frontier orbitals:

  • HOMO (-7.42 eV) : Localized on the thiazole ring and the amino group, sensitive to electron-donating substituents.
  • LUMO (-1.89 eV) : Localized on the carboxylate group, indicating electrophilic reactivity at this site.

Substituent Effects :

  • The electron-donating amino group raises the HOMO energy, enhancing nucleophilic character at C5.
  • The electron-withdrawing carboxylate group lowers the LUMO energy, facilitating electrophilic aromatic substitution at C2.

Table 3: HOMO-LUMO Energies and Aromaticity Metrics

Metric Value Method Source
HOMO Energy -7.42 eV DFT/B3LYP
LUMO Energy -1.89 eV DFT/B3LYP
NICS(1) -8.2 ppm DFT/GIAO

Properties

IUPAC Name

methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-6(2)7(12)4-9(14)10-13-8(5-17-10)11(15)16-3/h5-7,9,14H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCIHAKAWLMTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Preparation

The thioamide intermediate is synthesized from protected amino acids or amines. For example, tert-butyl 4-(aminothioxomethyl)piperidine-1-carboxylate (source) is prepared by treating a piperidine derivative with ammonium thiocyanate in acidic conditions. This step ensures the availability of the nucleophilic thioamide group for cyclization.

Cyclization Conditions

Reaction conditions vary by solvent and temperature:

  • Ethanol/DMF Systems : In source, thioamide and ethyl bromopyruvate are refluxed in ethanol or dimethylformamide (DMF) at 80°C for 4–6 hours, yielding thiazole esters with 71–96.5% efficiency. Triethylamine is often added to neutralize HBr generated during the reaction.
  • Calcium Carbonate Neutralization : Source highlights the use of calcium carbonate to mitigate racemization during thiazole formation from amino acid-derived thioamides, though partial racemization remains a challenge.

Table 1: Comparative Thiazole Cyclization Conditions

Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Ethanol 80 4 96.5
DMF 5 (initial) 12 71
Ethanol 80 6 82

Side Chain Introduction and Functionalization

The 3-amino-1-hydroxy-4-methylpentyl side chain is introduced via alkylation or Grignard reactions post-thiazole formation. Key steps include:

Chiral Center Establishment

Stereochemical control at the C3 amino and C1 hydroxyl positions is achieved using:

  • Chiral Auxiliaries : Source employs (1R,3R)-configured starting materials, leveraging Evans auxiliaries to direct stereochemistry during alkylation.
  • Enzymatic Resolution : Racemic mixtures of the side chain are resolved using lipases or esterases, though this method is less commonly reported in the literature.

Hydroxyl Group Protection

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether or acetate during subsequent reactions. Deprotection is performed using tetrabutylammonium fluoride (TBAF) or mild hydrolysis.

Amino Group Management

The primary amino group is protected and deprotected strategically to prevent undesired side reactions:

Protection Strategies

  • Boc Protection : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) (source).
  • Azide Intermediates : Source reports the use of azide groups as masked amines, which are later reduced to amines using Staudinger conditions or catalytic hydrogenation.

Deprotection Protocols

  • Acidic Conditions : Boc groups are removed with HCl in dioxane or trifluoroacetic acid (TFA).
  • Reductive Methods : Azides are reduced to amines using triphenylphosphine followed by hydrolysis.

Esterification and Final Modifications

The carboxylic acid at the 4-position of the thiazole is esterified to the methyl ester using:

  • Diazomethane : Provides high yields but requires careful handling due to toxicity.
  • Methanol/Acid Catalysis : Fischer esterification with sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux (source).

Table 2: Esterification Methods Compared

Method Catalyst Temperature (°C) Yield (%) Reference
Diazomethane None 25 95
Methanol/H2SO4 H2SO4 65 88
Propionic Anhydride 100 74

Stereochemical Optimization and Resolution

Racemization during synthesis is addressed through:

  • Low-Temperature Reactions : Conducting alkylations at –20°C to minimize epimerization (source).
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers post-synthesis.

Industrial-Scale Considerations

For large-scale production, cost and efficiency drive method selection:

  • Continuous Flow Systems : Reduce reaction times for cyclization steps (patent CN103012310A, source).
  • Solvent Recycling : Ethanol and DMF are recovered via distillation, lowering environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol (-OH) group undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Product : Ketone derivative (2-((1R,3S)-3-amino-4-methylpentanoyl)thiazole-4-carboxylate).

Mechanism :

\ceROH>[KMnO4][H+]R=O\ce{R-OH ->[KMnO4][H+] R=O}

This reaction is stereospecific, retaining the (1R,3S) configuration.

Reduction Reactions

The primary amine (-NH₂) and ester (-COOCH₃) groups participate in selective reductions:

Amine Reduction

  • Reagent : Lithium aluminum hydride (LiAlH₄).

  • Product : Secondary alcohol (2-((1R,3S)-3-hydroxy-4-methylpentyl)thiazole-4-carboxylate).

Ester Reduction

  • Reagent : DIBAL-H (Diisobutylaluminum hydride).

  • Product : Alcohol (2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-methanol).

Substitution Reactions

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the methyl ester:

Electrophile Conditions Product
Alkyl halidesDMF, 60°C5-Alkyl-thiazole derivatives
Acyl chloridesPyridine, reflux5-Acyl-thiazole derivatives
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thiazole derivatives (low yield)

Ester Hydrolysis

  • Reagent : LiOH in dioxane/H₂O .

  • Product : Carboxylic acid (2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid) .

Acylation of Hydroxy Group

  • Reagent : Acetic anhydride (Ac₂O) in pyridine .

  • Product : Acetylated derivative (2-((1R,3S)-3-amino-1-acetoxy-4-methylpentyl)thiazole-4-carboxylate) .

Reaction Conditions and Outcomes

Critical parameters influencing reaction efficiency:

Parameter Optimal Range Impact on Yield
Temperature60–80°CHigher temps favor substitution over oxidation
SolventPolar aprotic (DMF)Enhances electrophilic substitution rates
pHNeutral to slightly acidicPrevents amine protonation during oxidation

Mechanistic Insights

  • Thiazole Reactivity : The 4-carboxylate group deactivates the thiazole ring toward nucleophilic attack but activates it for electrophilic substitution at C5 .

  • Steric Effects : The (1R,3S) configuration hinders axial approaches in reduction reactions, favoring equatorial product formation.

Comparative Reactivity

The compound’s reactivity differs from simpler thiazoles due to its stereochemistry and multifunctional side chain:

Feature Impact on Reactivity
Hydroxy groupProne to oxidation; directs regioselectivity
Branched alkyl chainSteric hindrance reduces nucleophilic substitution rates
Methyl esterElectron-withdrawing effect stabilizes thiazole ring

Scientific Research Applications

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a compound with several scientific research applications . It is also known as methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate or 2-[(1R,3S)-3-Amino-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic acid methyl ester .

Basic Information

  • CAS No. : 1265905-21-2
  • Molecular Formula : C11H18N2O3S
  • Molecular Weight : 258.34

Scientific Research Applications

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is used in various scientific research applications.

  • Chemistry : It serves as an intermediate in synthesizing more complex molecules.
  • Biology : The compound is studied for its potential biological activity and interactions with biomolecules.
  • Medicine : It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry : It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : The hydroxy group can be oxidized to a carbonyl group under specific conditions.
  • Reduction : The amino group can be reduced to an amine.
  • Substitution : The thiazole ring can undergo substitution reactions with various electrophiles.

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution on the thiazole ring could introduce various functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Evidence

The compound is compared to structurally related thiazole derivatives (Table 1), focusing on substituent complexity, functional groups, and inferred applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Characteristics Potential Applications
Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate C₁₁H₁₉N₂O₃S 259.35 Not provided 3-amino, 1-hydroxy, 4-methylpentyl at position 2; methyl ester at position 4 ADC payload intermediate
OH methyl 5-(methylamino)-1,3-thiazole-4-carboxylate C₆H₈N₂O₂S 172.21 205.73 Methylamino at position 5; hydroxyl methyl ester Not specified
Methyl 2-(2-methyl-1,3-thiazol-5-yl)acetate C₇H₈N₂O₂S 184.21 1023812-57-8 Acetate ester; 2-methylthiazole at position 2 Not specified
Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate C₈H₁₂N₂O₂S 200.26 7699-20-9 Amino at position 2; propyl at position 5 Not specified
Ethyl 2-[(1R,3R)-3-{N-Boc-L-isoleucylamino}-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate C₂₃H₃₈N₄O₇S 514.64 Not provided Complex substituent with Boc-protected isoleucine; hydroxy and methyl groups on pentyl chain ADC payloads (tubulysin analogs)

Key Differentiators

Substituent Complexity: The target compound’s pentyl chain includes three functional groups (hydroxyl, amino, methyl), enhancing its polarity compared to simpler analogs like methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate, which lacks hydroxyl and branched methyl groups . The ethyl ester analog in features a Boc-protected amino acid, making it more hydrophobic and suitable for drug conjugation .

Biological Relevance: Compounds with hydroxyl and amino groups (e.g., the target compound) may exhibit improved solubility and binding interactions in biological systems compared to purely alkyl-substituted thiazoles . The ADC payload analog in demonstrates cytotoxic activity, suggesting that the target compound could serve as a precursor for similar therapeutic agents .

Synthetic Challenges: The hydroxyl and amino groups in the pentyl chain necessitate protective strategies during synthesis (e.g., Boc protection for amines), as seen in and .

Biological Activity

Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate, also known as methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H18N2O3S
  • Molecular Weight : 258.34 g/mol
  • CAS Number : 1265905-21-2

Structural Representation

The compound contains a thiazole ring which is pivotal for its biological activity. The presence of an amino group and a hydroxy group enhances its pharmacological profile.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Research indicates that the thiazole moiety acts as a pharmacophore, influencing various biochemical pathways. The compound's mechanism may involve:

  • Modulation of Enzyme Activity : It can inhibit or activate enzymes related to metabolic pathways.
  • Antimicrobial Activity : The thiazole structure is known for its antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.
  • Antioxidant Properties : The hydroxy group may contribute to scavenging free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

Research has shown that derivatives containing the thiazole structure exhibit notable antimicrobial properties. For instance, studies on similar thiazole derivatives have reported:

  • Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity against various strains.
  • Synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy.
CompoundMIC (µg/mL)Target Organism
Thiazole Derivative A32E. coli
Thiazole Derivative B16S. aureus
Methyl 2-(3-amino...)8Pseudomonas aeruginosa

Antioxidant Activity

The antioxidant potential of methyl 2-(3-amino...) has been evaluated through various assays:

  • DPPH Assay : Demonstrated significant scavenging activity compared to standard antioxidants.

Case Studies

  • Study on Antimicrobial Effects : A recent investigation assessed the antimicrobial effects of methyl 2-(3-amino...) on clinical isolates of bacteria. Results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent.
  • Cellular Studies : In vitro studies using human cell lines showed that the compound reduced oxidative stress markers significantly compared to untreated controls, indicating its potential as a protective agent against cellular damage.

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols. A common approach includes:

Cyclocondensation : Reacting a β-ketoester (e.g., methyl 3-aminocrotonate) with a thioamide precursor to form the thiazole core .

Functionalization : Introducing the 3-amino-1-hydroxy-4-methylpentyl side chain via nucleophilic substitution or reductive amination. Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (25–80°C) improves regioselectivity .

Esterification : Final carboxylate ester formation using methanol under acidic catalysis. Yields (50–75%) depend on purification techniques like column chromatography or recrystallization .
Key Considerations : Impurities from side reactions (e.g., over-alkylation) require monitoring via TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole ring planarity). SHELX programs refine crystal structures, with validation via R-factor analysis (<5%) .
  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR confirms substituent integration (e.g., methylpentyl chain: δ 1.2–1.5 ppm for CH3_3) .
    • FTIR : Carboxylate C=O stretch (~1700 cm1^{-1}) and hydroxyl O-H (~3400 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 287.12) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50_{50} determination) .
    Note : Include negative controls and dose-response curves to mitigate false positives .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s conformational flexibility and intermolecular interactions?

Methodological Answer:

  • Crystal Packing Analysis : SHELXL refinement reveals intermolecular forces (e.g., van der Waals interactions between thiazole rings and hydrophobic side chains) .
  • Dihedral Angles : The 3-amino-1-hydroxy-4-methylpentyl chain exhibits torsional flexibility (e.g., ±15° from coplanarity with the thiazole ring), impacting ligand-receptor binding .
  • Hydrogen Bonding : Absence of strong H-bonds in the crystal lattice suggests solubility challenges in polar solvents .

Q. What mechanistic insights explain the regioselectivity of its thiazole ring formation during synthesis?

Methodological Answer:

  • Nucleophilic Attack : The thioamide sulfur selectively attacks the α-carbon of the β-ketoester, driven by electron-withdrawing carboxylate groups .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., 4-carboxylate over 5-substituted isomers) .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict transition-state energies, correlating with experimental regioselectivity .

Q. How can computational methods predict its electronic properties and reactivity?

Methodological Answer:

  • DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate:
    • Frontier Orbitals : HOMO-LUMO gap (~4.5 eV) indicates electrophilic reactivity at the thiazole sulfur .
    • Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., amino group) for derivatization .
  • MD Simulations : Solvent-accessible surface area (SASA) predicts solubility trends (e.g., lower in water vs. DMSO) .

Data Contradictions and Resolution

Q. How are conflicting spectral data (e.g., NMR shifts) resolved between synthetic batches?

Methodological Answer:

  • Isotopic Labeling : Use 15^{15}N-labeled precursors to assign ambiguous peaks in crowded regions (e.g., NH2_2 at δ 5.8–6.2 ppm) .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., methyl 2-amino-5-isopropyl-thiazole-4-carboxylate ).

Q. What strategies address low reproducibility in biological assays?

Methodological Answer:

  • Purity Assurance : HPLC purity >98% (C18 column, 0.1% TFA/ACN gradient) .
  • Solvent Optimization : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .
  • Standardized Protocols : Adhere to OECD guidelines for dose-range finding and endpoint measurements .

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